molecular formula C14H16N6O6 B7737854 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B7737854
M. Wt: 364.31 g/mol
InChI Key: UXZTYPROKCKBJK-FZSIALSZSA-N
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Description

This compound features a triazinone core (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) linked via an acetohydrazide bridge to an (E)-configured 4-hydroxy-3,5-dimethoxyphenylmethylidene group. The aromatic substituent, with dual methoxy and hydroxyl groups, enhances polarity and chelation capacity.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O6/c1-25-8-3-7(4-9(26-2)11(8)22)5-16-18-10(21)6-15-12-13(23)17-14(24)20-19-12/h3-5,22H,6H2,1-2H3,(H,15,19)(H,18,21)(H2,17,20,23,24)/b16-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZTYPROKCKBJK-FZSIALSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiocarbohydrazide

The reaction mechanism proceeds through:

  • Nucleophilic Attack : Thiocarbohydrazide’s terminal amine attacks the carbonyl carbon of ethyl glyoxylate.

  • Cyclodehydration : Intramolecular elimination of water forms the six-membered triazinone ring.

  • Sulfur Extrusion : Elemental sulfur precipitates, confirmed by X-ray diffraction.

Hydrazone Formation

Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol for (E)-isomer formation, favoring its stability over the (Z)-form by 4.7 kcal/mol.

Alternative Synthetic Routes

While the above method is predominant, exploratory approaches include:

  • Microwave-Assisted Synthesis : Reducing reaction time from 8 hours to 45 minutes with comparable yields (87%).

  • Enzymatic Catalysis : Lipase-mediated condensation in non-aqueous media, though yields remain suboptimal (58%) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Studies have shown that compounds with the triazine core exhibit antimicrobial properties. The presence of the hydrazide group enhances this activity by potentially disrupting microbial cell walls or metabolic pathways .
    • A study reported that derivatives of triazine compounds demonstrated significant inhibition against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Properties :
    • Research indicates that similar triazine derivatives have been evaluated for anticancer activity. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy .
    • Specific derivatives have shown efficacy against breast and colon cancer cell lines in vitro, indicating the need for further studies to explore their mechanisms of action .
  • Anti-inflammatory Effects :
    • The hydrazide component may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is valuable in developing treatments for chronic inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study tested various derivatives of triazine compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the hydrazide structure significantly enhanced antimicrobial activity .
  • Anticancer Research :
    • In vitro studies on breast cancer cell lines showed that the compound induced cell cycle arrest and apoptosis. Further investigations are needed to confirm these findings in vivo and determine the therapeutic index .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism by which 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide and phenyl groups can interact with specific amino acid residues in proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Target Compound C₁₄H₁₅N₅O₅ (inferred*) ~333.3* 4-Hydroxy-3,5-dimethoxyphenylmethylidene, acetohydrazide, triazinone Drug design, enzyme inhibition
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(3,5-dioxo-triazin-6-yl)acetohydrazide C₁₄H₁₅N₅O₅ 333.3 2,5-Dimethoxyphenylmethylidene (mono-ortho substitution) Not specified
2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide C₂₇H₂₇N₅O₅S 533.6 Triazolylsulfanyl, ethoxyphenyl, hydroxydimethoxyphenyl Agrochemical research
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide C₁₄H₁₃F₃N₆O₃ 370.3 Trifluoromethylphenyl, propanehydrazide (longer chain) Likely higher lipophilicity

*Note: The target compound’s molecular formula and weight are inferred from , which describes a closely related analog with a 2,5-dimethoxyphenyl group instead of 4-hydroxy-3,5-dimethoxyphenyl.

Key Findings

Substituent Effects on Bioactivity: The 4-hydroxy-3,5-dimethoxyphenyl group in the target compound provides dual ortho-methoxy substituents and a para-hydroxyl group, enhancing hydrogen-bonding capacity compared to mono-ortho-substituted analogs (e.g., ’s 2,5-dimethoxyphenyl derivative). This could improve target binding in enzyme inhibition . The trifluoromethylphenyl group in ’s compound increases lipophilicity and metabolic stability, making it more suited for membrane penetration in pesticidal applications .

Triazine vs. Triazole Cores: The triazolylsulfanyl group in introduces sulfur, which may enhance metal-binding properties or alter redox activity compared to the oxygen-rich triazinone core of the target compound .

Spectroscopic Characterization: Similar compounds (e.g., ) were characterized using NMR and MS, with chemical shifts in the target compound’s ¹H-NMR likely differing due to the electron-withdrawing triazinone core and aromatic substituents .

Biological Activity

The compound 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a novel hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features a complex arrangement with a triazine ring and a hydrazone moiety. Its molecular formula is C14H15N5O4C_{14}H_{15}N_5O_4, and it exhibits properties that suggest potential therapeutic applications.

Biological Activity Overview

Recent studies indicate that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary findings suggest that the compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to cancer metabolism. It has shown preferential inhibition against certain isoforms of pyruvate dehydrogenase kinase (PDK), which is crucial for cancer cell metabolism .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its antioxidant capabilities, potentially reducing oxidative stress in cells.

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer properties of the compound. In one study, it was found to significantly reduce cell viability in pancreatic cancer cells with IC50 values ranging from 4.9 to 8.0 µM for different derivatives tested against PSN-1 and BxPC-3 cell lines .

CompoundCell LineIC50 (µM)
5iPSN-14.9
5kPSN-15.8
6lBxPC-38.0

These results indicate a strong correlation between the structure of the compound and its biological activity.

The mechanism by which this compound induces apoptosis appears to involve alterations in mitochondrial function and increased reactive oxygen species (ROS) production. The treatment with derivatives resulted in increased basal hydrogen peroxide levels and reduced cellular sulfhydryl content .

Additionally, the compound's ability to alter glycolytic metabolism was highlighted by significant changes in oxygen consumption rates (OCR) and lactate production in treated cells .

Case Studies

Several case studies have documented the pharmacological effects of similar compounds within the same chemical class:

  • Triazine Derivatives : A study on related triazine compounds demonstrated their potential as effective PDK inhibitors with significant anticancer properties .
  • Hydrazone Compounds : Research on hydrazone derivatives indicated their broad spectrum of biological activities including anti-inflammatory and antimicrobial effects .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazine and hydrazide moieties. A common approach includes:

  • Triazine Ring Formation : Reacting 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-amine derivatives with activated carbonyl compounds (e.g., chloroacetohydrazide) under reflux in ethanol or DMSO, catalyzed by glacial acetic acid .
  • Hydrazone Condensation : The hydrazide intermediate is condensed with 4-hydroxy-3,5-dimethoxybenzaldehyde via Schiff base formation. This step requires precise pH control (pH 4–6) and reflux in polar aprotic solvents (e.g., DMF) for 6–8 hours .
  • Purification : Crude products are isolated via vacuum filtration and purified using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity via HPLC (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : DMSO enhances solubility of aromatic intermediates, while ethanol minimizes side reactions during condensation .
  • Temperature Control : Maintain reflux temperatures (80–100°C) for triazine ring closure to avoid decomposition .
  • Catalytic Additives : Use triethylamine (0.5–1.0 equiv.) to deprotonate intermediates and accelerate hydrazone formation .
  • Machine Learning : Apply Bayesian optimization to screen variables (e.g., molar ratios, solvent polarity) and predict ideal conditions for >80% yield .

Validation : Characterize optimized batches via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: What spectroscopic and analytical methods are used for characterization?

Answer:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies hydrazone protons (δ 8.2–8.5 ppm) and triazine NH (δ 10.5–11.0 ppm). 13^13C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
  • FT-IR : Peaks at 1660–1680 cm1^{-1} (C=O stretch) and 3200–3350 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., m/z 413.1245 for [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry of the (E)-configured hydrazone moiety .

Advanced: How can computational modeling predict biological interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzyme targets (e.g., dihydrofolate reductase). The triazine moiety shows high affinity for active-site pockets (binding energy ≤ −8.5 kcal/mol) .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactivity of the hydrazone group. HOMO-LUMO gaps (~4.2 eV) indicate potential for charge-transfer interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Experimental Correlation : Validate predictions with enzyme inhibition assays (IC50 values) and microbial susceptibility testing .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies (e.g., variable IC50 values) may arise from:

  • Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Structural Isomerism : Use HPLC to check for (E)/(Z)-hydrazone isomer ratios. Pure (E)-isomers often show 10–20x higher activity .
  • Dose-Response Analysis : Perform nonlinear regression (GraphPad Prism) to calculate precise EC50 values across 3+ biological replicates .

Case Study : Conflicting antimicrobial data resolved via time-kill assays, confirming bacteriostatic vs. bactericidal effects at 16 μg/mL vs. 32 μg/mL .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Investigated as a kinase inhibitor (e.g., EGFR, IC50 ~1.2 μM) and antimicrobial agent (MIC ~8 μg/mL against S. aureus) .
  • Materials Science : Serves as a ligand for transition-metal complexes (e.g., Cu(II) coordination polymers) with luminescent properties .
  • Chemical Biology : Used in photoaffinity labeling to study protein-ligand interactions .

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